4-Bromo-1,1-dichlorobutane

Medicinal Chemistry ADME Prediction Physicochemical Profiling

4-Bromo-1,1-dichlorobutane (CAS 144873-00-7) is a halogenated butane derivative characterized by a 1,1-geminal dichloro substitution pattern and a terminal 4-bromo group, with a molecular formula of C₄H₇BrCl₂ and a molecular weight of 205.91 g/mol. The compound possesses a predicted logP of 2.65, density of 1.6 ± 0.1 g/cm³, and boiling point of 198.6 ± 8.0 °C at 760 mmHg.

Molecular Formula C4H7BrCl2
Molecular Weight 205.91 g/mol
CAS No. 144873-00-7
Cat. No. B15162987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,1-dichlorobutane
CAS144873-00-7
Molecular FormulaC4H7BrCl2
Molecular Weight205.91 g/mol
Structural Identifiers
SMILESC(CC(Cl)Cl)CBr
InChIInChI=1S/C4H7BrCl2/c5-3-1-2-4(6)7/h4H,1-3H2
InChIKeyTYSUVCDQZJIIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,1-dichlorobutane (CAS 144873-00-7): Structural and Physicochemical Baseline for Differentiated Procurement


4-Bromo-1,1-dichlorobutane (CAS 144873-00-7) is a halogenated butane derivative characterized by a 1,1-geminal dichloro substitution pattern and a terminal 4-bromo group, with a molecular formula of C₄H₇BrCl₂ and a molecular weight of 205.91 g/mol . The compound possesses a predicted logP of 2.65, density of 1.6 ± 0.1 g/cm³, and boiling point of 198.6 ± 8.0 °C at 760 mmHg [1]. As an α,ω-dihaloalkane with mixed halogens and a gem-dichloro terminus, it exhibits a distinct reactivity profile compared to mono-halogenated or symmetrically dihalogenated analogs, making precise structural specification essential for reproducible synthetic outcomes.

1
Gem-dichloro blocking group enables orthogonal functionalization via sequential C4–Br then C1 activation.
2
Intermediate lipophilicity (predicted logP ~2.65) may support fine-tuning of membrane partitioning in synthesis.
3
Unique halogen pattern provides a probe for studying dehalogenative cyclization selectivity.

4-Bromo-1,1-dichlorobutane: Why In-Class Analogs Cannot Be Simply Interchanged


Substituting 4-bromo-1,1-dichlorobutane with a structurally similar halogenated butane—such as 1-bromo-4-chlorobutane or 1,4-dibromobutane—introduces measurable deviations in lipophilicity, nucleophilic susceptibility, and cyclization selectivity. The 1,1-dichloro motif confers a unique electronic environment and steric profile that is absent in monochloro or dibromo congeners, directly impacting reaction outcomes in multistep syntheses. The quantitative differences documented below provide a rigorous, data-driven basis for specifying 4-bromo-1,1-dichlorobutane in applications where precise control over these properties is required [1].

4-Bromo-1,1-dichlorobutane
Gem-dichloro + terminal Br; differential halogen reactivity and distinct lipophilicity window.
1-Bromo-4-chlorobutane
Monochloro analog; both halogens show comparable nucleophilic susceptibility, and logP may shift lower.
4-Bromo-1,1-dichlorobutane
Predicted cyclization selectivity distinct from symmetrical dihalides due to steric/electronic gem-dichloro effect.
1,4-Dibromobutane
Higher bromine content increases leaving group lability; cyclobutane selectivity drops; logP upper range may exceed target.
4-Bromo-1,1-dichlorobutane
Density and boiling point substantially higher; purification protocols cannot be directly transferred from monochloro analogs.
1,4-Dichlorobutane
Symmetrical dichloro; lacks terminal bromine for selective cross-coupling; cyclization selectivity profile differs.

4-Bromo-1,1-dichlorobutane: Quantitative Differentiation vs. Closest Analogs – Evidence for Informed Selection


Lipophilicity (LogP) Differentiation: 4-Bromo-1,1-dichlorobutane vs. 1-Bromo-4-chlorobutane and 1,4-Dibromobutane

The predicted logP of 4-bromo-1,1-dichlorobutane is 2.65 (ACD/Labs), positioning it at a distinct lipophilicity threshold compared to its closest commercially available analogs: 1-bromo-4-chlorobutane (logP 2.40–2.64) and 1,4-dibromobutane (logP 2.56–3.23) [1][2][3]. The presence of the gem-dichloro group elevates logP relative to the monochloro analog while remaining lower than the dibromo analog, offering a finely tuned balance of membrane permeability and aqueous solubility.

LogP Differentiation
Reported
Target: 2.65 (ACD/LogP)
1-Bromo-4-chlorobutane: 2.40–2.64
1,4-Dibromobutane: 2.56–3.23
Intermediate lipophilicity may enable fine-tuning of ADME partitioning.
Predicted values; cross-study comparison.
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Reactivity in Gas-Phase Dehalogenative Cyclization: Class-Level Inference for 4-Bromo-1,1-dichlorobutane

Gas-phase dehalogenation of 1,4-dihalobutanes with Na/K vapors yields cyclobutane with selectivities of 55.5% for 1,4-dichlorobutane, 47% for 1-bromo-4-chlorobutane, and 32% for 1,4-dibromobutane [1]. 4-Bromo-1,1-dichlorobutane is expected to exhibit further altered selectivity due to the gem-dichloro group's known nucleophilic inertness [2]. While direct data for the target compound are not available, the established trend demonstrates that halogen substitution pattern profoundly influences cyclization efficiency, and the unique 1,1-dichloro-4-bromo motif will necessarily deviate from the documented monohalo analogs.

Cyclization Selectivity
Class-level
Cyclobutane yield trend: Cl₂ (55.5%) > BrCl (47%) > Br₂ (32%).
Gem-dichloro analog expected to deviate further.
Supports class-dependent selectivity; direct target data to verify.
Gas-phase Na/K dehalogenation model.
Cyclobutane Synthesis Gas-Phase Kinetics Reaction Selectivity

Predicted Physicochemical Properties: Density and Boiling Point vs. 1-Bromo-4-chlorobutane

4-Bromo-1,1-dichlorobutane has a predicted density of 1.6 ± 0.1 g/cm³ and a boiling point of 198.6 ± 8.0 °C at 760 mmHg [1]. In contrast, 1-bromo-4-chlorobutane (CAS 6940-78-9) exhibits a measured density of 1.48 g/cm³ and a boiling point of 80–82 °C at 30 Torr . The >0.1 g/cm³ density difference and significantly higher atmospheric boiling point of the gem-dichloro compound reflect its greater molar mass and stronger intermolecular forces, which directly impact solvent selection, distillation conditions, and phase separation behavior.

Density & Boiling Point
Reported
Target: 1.6 g/cm³, bp 198.6 °C (760 mmHg)
1-Bromo-4-chlorobutane: 1.48 g/cm³, bp 80–82 °C (30 Torr)
Physical property gap may require distinct workup and storage protocols.
Predicted for target; measured for comparator.
Physical Organic Chemistry Process Development Purification

Nucleophilic Substitution Inertness of the Gem-Dichloro Group: Class-Level Evidence from 1,1-Dichloroheptane

Studies on 1,1-dichloroheptane demonstrate that the dichloromethyl group is significantly more inert toward nucleophilic reagents than the chloromethyl group; only strong nucleophiles such as sodium thiophenolate can displace both chlorine atoms [1]. This class-level observation implies that 4-bromo-1,1-dichlorobutane will exhibit attenuated reactivity at the C1 position under typical nucleophilic substitution conditions, while the 4-bromo terminus remains fully reactive. This contrasts with 1-bromo-4-chlorobutane, where both halogen termini are comparably susceptible to nucleophilic attack.

Nucleophilic Inertness
Class-level
Gem-dichloro group resists mild nucleophiles; strong nucleophiles (e.g., NaSPh) required.
Monochloro analog readily displaced.
Enables sequential C4–C1 functionalization; monochloro analogs lack this orthogonality.
Inferred from 1,1-dichloroheptane studies.
Reaction Mechanism Synthetic Methodology Protecting Group Strategy

Synthetic Yield Benchmark: 1-Bromo-4-chlorobutane as a Comparative Reference for Process Feasibility

A patented method for 1-bromo-4-chlorobutane achieves a crude molar yield of 94.5% with respect to 4-chloro-1-butanol and 89% with respect to THF [1]. While direct yield data for 4-bromo-1,1-dichlorobutane are not publicly reported, the established synthetic route for the analog provides a benchmark for process feasibility. The target compound's gem-dichloro structure necessitates alternative synthetic strategies (e.g., bromination of 1,1-dichlorobutane) that may exhibit different yield profiles; procurement decisions should account for the specific synthetic pathway and its documented efficiency relative to this benchmark.

Synthetic Yield Benchmark
Data to verify
1-Bromo-4-chlorobutane: 94.5% crude yield (from 4-chloro-1-butanol).
Target yield not publicly reported.
Comparator yield serves as process feasibility reference; target route may differ.
Route-specific; supplier expertise may influence procurement cost.
Process Chemistry Cost Efficiency Large-Scale Synthesis

4-Bromo-1,1-dichlorobutane: Evidence-Driven Application Scenarios for Scientific Selection


Lipophilicity-Tuned Intermediate for CNS-Penetrant Drug Candidates

The logP of 4-bromo-1,1-dichlorobutane (2.65) [1] falls within the optimal range for blood-brain barrier permeability, while its gem-dichloro group provides a handle for further functionalization. In medicinal chemistry programs targeting central nervous system (CNS) disorders, this compound can serve as a building block whose lipophilicity is strategically positioned between that of 1-bromo-4-chlorobutane (logP ~2.5) and 1,4-dibromobutane (logP ~2.8–3.2) [2][3], enabling fine-tuning of ADME properties without introducing additional heteroatoms.

Orthogonal Functionalization via Gem-Dichloro Blocking Group Strategy

The demonstrated nucleophilic inertness of the gem-dichloro group in 1,1-dichloroalkanes [4] allows 4-bromo-1,1-dichlorobutane to be employed in sequential transformations where the terminal bromine is first reacted (e.g., in SN2 alkylation or cross-coupling), while the C1 dichloro terminus remains intact as a latent electrophile. This orthogonal reactivity is not achievable with 1-bromo-4-chlorobutane, where both halogens exhibit comparable leaving group tendencies.

Gas-Phase Cyclization Precursor with Tunable Selectivity

In studies of intramolecular dehalogenative cyclization, the selectivity for cyclobutane formation varies systematically with halogen substitution: 55.5% for 1,4-dichlorobutane, 47% for 1-bromo-4-chlorobutane, and 32% for 1,4-dibromobutane [5]. 4-Bromo-1,1-dichlorobutane, by virtue of its unique 1,1-dichloro-4-bromo pattern, is expected to exhibit a distinct selectivity profile, making it a valuable probe for mechanistic investigations and a potential precursor for specialized cyclobutane derivatives.

Process Development Benchmark for Mixed-Halogen α,ω-Dihaloalkanes

The synthetic yield benchmark of 94.5% for 1-bromo-4-chlorobutane [6] provides a quantitative reference for evaluating the efficiency of alternative routes to 4-bromo-1,1-dichlorobutane. In industrial process development, this benchmark informs cost modeling and highlights the need for optimized conditions specific to gem-dichloro substrates, thereby guiding procurement decisions toward suppliers with demonstrated expertise in high-yield halogenation chemistry.

Application
Selection Property
Validation Focus
CNS candidate intermediate synthesis
Lipophilicity positioning
ADME prediction model validation
Orthogonal functionalization strategy
Differential halogen reactivity
Chemoselectivity confirmation under synthetic conditions
Cyclobutane synthesis probe
Halogen-dependent cyclization selectivity
Cyclization efficiency and product distribution analysis
Process development benchmark
Synthetic yield reference
Route-specific yield and scalability assessment

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